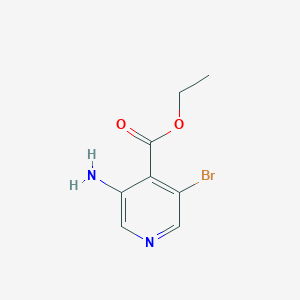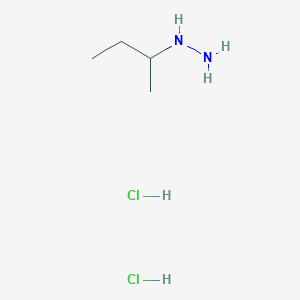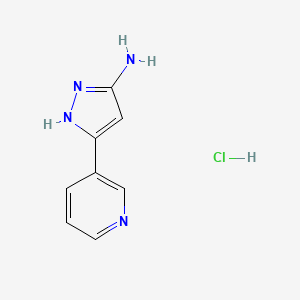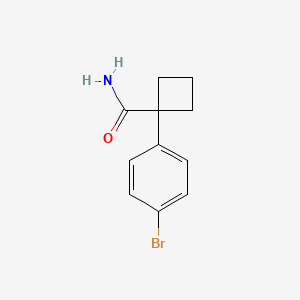![molecular formula C12H14N2O3S2 B1393866 Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1211506-76-1](/img/structure/B1393866.png)
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
説明
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a chemical compound with the molecular formula C12H14N2O3S2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate can be represented by the SMILES notation:CCOC(=O)c1cc2c(s1)nc (s2)N3CCOCC3 . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is 298.38 g/mol . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用
Anticancer Properties
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate derivatives demonstrate potential as anticancer agents. A study involving N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, related to the chemical , revealed promising results in anticancer activity screening (Horishny et al., 2020).
Antihypertensive Drug Potential
Docking studies identified derivatives containing the morpholine moiety, like ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate, as potential antihypertensive agents. These compounds showed a high affinity for angiotensin-converting enzyme, indicating their usefulness in experimental screenings for antihypertensive activity (Drapak et al., 2019).
Antimicrobial and Antiurease Activities
Morpholine derivatives, including structures similar to ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate, have been shown to possess antimicrobial and antiurease activities. Specific compounds demonstrated effectiveness against Mycobacterium smegmatis and yeast strains, with one derivative displaying significant enzyme inhibition activity (Bektaş et al., 2012).
Antiprotozoal Properties
A related compound, 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole, showed moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, suggesting that derivatives of ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate could have antiprotozoal properties (Verge & Roffey, 1975).
Antibacterial Activity
Derivatives of ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate, such as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been evaluated for antibacterial activity. These compounds were synthesized and tested against a range of bacteria, demonstrating potential in this field (Markovich et al., 2014).
将来の方向性
特性
IUPAC Name |
ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-2-17-11(15)9-7-8-10(18-9)13-12(19-8)14-3-5-16-6-4-14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYQCZZGOZPCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)
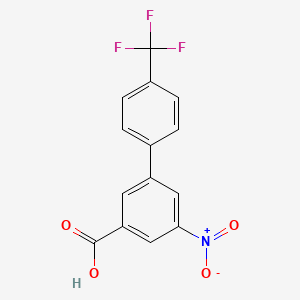
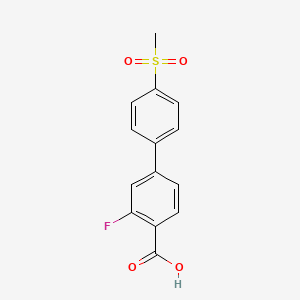

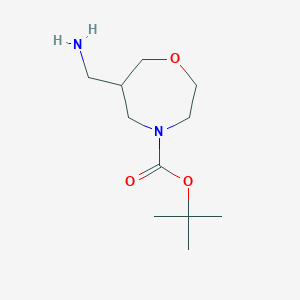


![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
